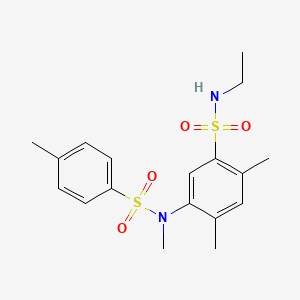

N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide

Description

N-ethyl-2,4-dimethyl-5-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a benzene ring core substituted with ethyl, methyl, and complex sulfonamido groups. Its structure includes:

- Ethyl group: Attached to the sulfonamide nitrogen (position 1).

- Methyl groups: At positions 2 and 4 of the benzene ring.

- N-methyl-4-methylbenzenesulfonamido group: A bulky substituent at position 5, featuring a secondary sulfonamide linkage and a para-methylbenzene moiety.

Properties

IUPAC Name |

N-ethyl-2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S2/c1-6-19-25(21,22)18-12-17(14(3)11-15(18)4)20(5)26(23,24)16-9-7-13(2)8-10-16/h7-12,19H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAQDTJRFKRCGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C(=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. The general reaction can be represented as follows: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ] In this reaction, a base such as pyridine is often added to absorb the generated HCl . The reaction conditions usually involve room temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction pathway.

Scientific Research Applications

N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-2,4-dimethyl-5-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt essential biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural and Physicochemical Comparisons

The table below compares key features of N-ethyl-2,4-dimethyl-5-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide with structurally related sulfonamides:

Key Observations:

Molecular Weight and Hydrophobicity : The target compound’s higher molecular weight and bulky substituents (e.g., p-toluenesulfonamido) suggest lower aqueous solubility compared to simpler sulfonamides like Sulfametazina. This aligns with trends where hydrophobic groups reduce solubility in polar solvents .

Substituent Impact on Activity : Sulfametazina and Sulfamerazine derive their antimicrobial efficacy from pyrimidinyl groups, which enhance binding to dihydropteroate synthase. The target compound’s benzenesulfonamido group may alter target specificity or potency due to steric effects.

Solubility Modeling and Trends

- Studies on Sulfametazina and Sulfamerazine demonstrate that solubility in alcohol-water mixtures follows nonlinear models (e.g., Jouyban-Acree), with ethanol enhancing solubility due to hydrogen-bonding disruption .

- Inference for Target Compound: Its solubility profile is likely more dependent on nonpolar interactions due to increased hydrophobicity. Experimental validation is required to confirm this hypothesis.

Biological Activity

N-ethyl-2,4-dimethyl-5-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their diverse pharmacological effects, including antibacterial, diuretic, and carbonic anhydrase inhibition properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure

The chemical structure of N-ethyl-2,4-dimethyl-5-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide can be represented as follows:

Sulfonamides generally exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of enzymes such as carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems.

- Antimicrobial Activity : Sulfonamides inhibit bacterial growth by interfering with folate synthesis, a vital process for bacterial survival.

- Cardiovascular Effects : Some sulfonamide derivatives have been shown to influence cardiovascular parameters, potentially through modulation of vascular resistance and perfusion pressure.

Cardiovascular Effects

A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure over time compared to controls. Specifically, the compound 4-(2-aminoethyl)-benzenesulfonamide demonstrated notable effects on coronary resistance (p = 0.05), suggesting potential therapeutic applications in cardiovascular conditions .

| Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |

|---|---|---|---|

| Control | - | Baseline | Baseline |

| Compound 1 (Benzenesulfonamide) | 0.001 | Moderate Decrease | No Significant Change |

| Compound 2 (4-Amino) | 0.001 | Significant Decrease | Significant Decrease |

Antimicrobial Activity

Sulfonamide compounds have been extensively studied for their antimicrobial properties. Research indicates that N-ethyl-2,4-dimethyl-5-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide may exhibit similar properties, potentially inhibiting the growth of various bacterial strains by blocking folate synthesis pathways.

Case Studies

- Study on Carbonic Anhydrase Inhibition : In a study examining the inhibition of carbonic anhydrase by sulfonamide derivatives, it was found that certain compounds could effectively reduce enzyme activity in vitro. This inhibition could translate into therapeutic benefits for patients with conditions such as severe heart failure .

- Docking Studies : Computational docking studies have suggested that N-ethyl-2,4-dimethyl-5-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide interacts with calcium channels, indicating its potential role as a calcium channel blocker. This interaction could be beneficial in managing hypertension and other cardiovascular disorders .

Q & A

Basic: What are the common synthetic routes for preparing N-ethyl-2,4-dimethyl-5-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide?

Methodological Answer:

The synthesis typically involves sequential sulfonylation and alkylation steps. For example:

- Step 1: React a benzene sulfonyl chloride derivative with an amine (e.g., N-methyl-4-methylbenzenesulfonamide) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Step 2: Introduce ethyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation, using catalysts like AlCl₃ or FeCl₃ .

- Key Considerations: Monitor reaction progress using TLC or HPLC. Optimize solvent polarity (e.g., dichloromethane for sulfonylation, toluene for alkylation) to minimize side reactions.

Basic: How is this compound characterized analytically?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl/methyl groups) and sulfonamide connectivity. Aromatic protons typically appear at δ 7.0–8.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS/MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to verify the structure .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in sulfonamide groups) .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for sulfonylation/alkylation steps .

- Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s workflow integrates computation-experiment feedback loops to reduce trial-and-error .

- Case Study: A 2024 study reduced synthesis steps by 30% using ML-guided condition screening for similar sulfonamides .

Advanced: How to resolve contradictions in biological activity data for this sulfonamide derivative?

Methodological Answer:

- Dose-Response Analysis: Perform IC₅₀/EC₅₀ assays in triplicate to account for variability in antimicrobial or anticancer studies .

- Structure-Activity Relationship (SAR): Compare analogues (e.g., varying substituents on the benzene ring) to isolate functional group contributions .

- Statistical Validation: Use ANOVA or Bayesian modeling to assess significance of conflicting results (e.g., discrepancies in cytotoxicity between cell lines) .

Advanced: What experimental design strategies improve yield in multi-step syntheses?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs (e.g., 2³ factorial) to test variables like temperature, catalyst loading, and reaction time. For example, a 2007 study optimized sulfonamide synthesis by varying pyridine concentration and heating duration .

- Response Surface Methodology (RSM): Model nonlinear relationships between variables to identify maxima in yield or purity .

- In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Advanced: How to evaluate the compound’s stability under different storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to stressors (40°C/75% RH, UV light) and track degradation via HPLC. For sulfonamides, hydrolysis or oxidation are common degradation pathways .

- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life from accelerated data .

- Solid-State Analysis: Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions affecting stability .

Advanced: What strategies are used to study its mechanism of action in biological systems?

Methodological Answer:

- Proteomics/Transcriptomics: Perform RNA-seq or SILAC-based proteomics to identify target pathways (e.g., apoptosis regulators in cancer cells) .

- Molecular Docking: Simulate binding interactions with proteins (e.g., carbonic anhydrase isoforms) using AutoDock or Schrödinger .

- Knockout Models: Use CRISPR/Cas9 to delete putative targets (e.g., enzyme isoforms) and assess phenotypic rescue .

Advanced: How to design a membrane separation process for isolating this compound?

Methodological Answer:

- Membrane Selection: Test nanofiltration (NF) or reverse osmosis (RO) membranes (e.g., polyamide) for molecular weight cutoffs near 300–400 Da .

- Parameter Optimization: Adjust pH (e.g., >pKa of sulfonamide to enhance solubility) and transmembrane pressure to maximize flux and rejection rates .

- Scale-up: Use dimensionless scaling (e.g., Reynolds number) to translate lab-scale results to pilot systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.